molecular formula C10H12O2 B099471 3-Hydroxy-2-methyl-1-phenylpropan-1-one CAS No. 16735-22-1

3-Hydroxy-2-methyl-1-phenylpropan-1-one

Cat. No.: B099471
CAS No.: 16735-22-1
M. Wt: 164.2 g/mol
InChI Key: YHHKOCQFUSUCCG-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1-phenylpropan-1-one is an organic compound with the molecular formula C10H12O2. It is a ketone with a hydroxyl group and a phenyl group attached to a three-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3-Hydroxy-2-methyl-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The primary mechanism of action lies in its role as a radical photoinitiator . Upon exposure to UV light, it generates reactive radicals that initiate the polymerization process. These radicals react with monomers, leading to the formation of crosslinked polymer networks. Understanding this mechanism is crucial for optimizing its use in UV-curable coatings and adhesives .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

Future Directions

Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one continues to explore its applications in various fields, including coatings, adhesives, and biomedical materials. Investigating novel derivatives, improving synthesis methods, and understanding its interactions with other compounds are promising avenues for future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methyl-1-phenylpropan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of acetophenone with isobutyraldehyde in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-Hydroxy-2-methyl-1-phenylpropan-2-one. This process uses a palladium or platinum catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: Similar in structure but with a different position of the hydroxyl group.

    3-Hydroxy-2-methyl-1-phenylpropan-2-one: Differing by the position of the carbonyl group.

    2-Hydroxy-2-methyl-1-phenyl-1-propanone: Another positional isomer with similar properties

Uniqueness

3-Hydroxy-2-methyl-1-phenylpropan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-hydroxy-2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHKOCQFUSUCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456102
Record name 3-Hydroxy-2-methyl-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16735-22-1
Record name 3-Hydroxy-2-methyl-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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